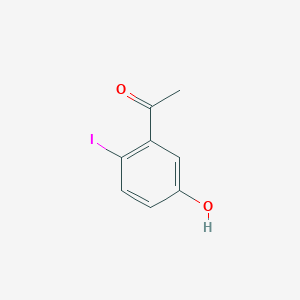
1-(5-Hydroxy-2-iodophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxy-2-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol . It is characterized by the presence of a hydroxy group and an iodine atom attached to a phenyl ring, along with an ethanone group. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Hydroxy-2-iodophenyl)ethan-1-one can be synthesized through the iodination of 2-hydroxyacetophenone. A common method involves treating a mixture of 2-hydroxyacetophenone and p-toluenesulfonic acid in acetonitrile with N-iodosuccinimide at 0°C. The reaction mixture is then stirred at room temperature for several hours before being quenched with an ice-cold saturated aqueous solution of sodium thiosulfate. The resulting precipitate is filtered and recrystallized to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxy-2-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with carbonyl groups.
Reduction: Formation of 1-(5-Hydroxy-2-iodophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanone derivatives.
Scientific Research Applications
1-(5-Hydroxy-2-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-2-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-5-iodophenyl)ethan-1-one: Similar structure but with different positioning of the hydroxy and iodine groups.
1-(4-Chloro-2-hydroxy-5-iodophenyl)ethan-1-one: Contains a chlorine atom instead of a hydroxy group.
Uniqueness
1-(5-Hydroxy-2-iodophenyl)ethan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both a hydroxy group and an iodine atom on the phenyl ring allows for versatile chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C8H7IO2 |
|---|---|
Molecular Weight |
262.04 g/mol |
IUPAC Name |
1-(5-hydroxy-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7IO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 |
InChI Key |
JENUVXLGSHMXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


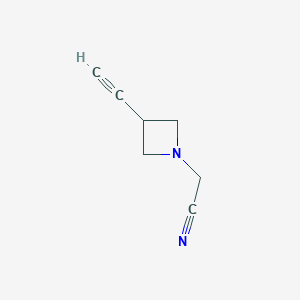

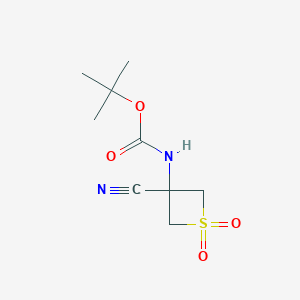
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
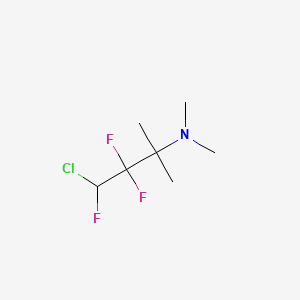
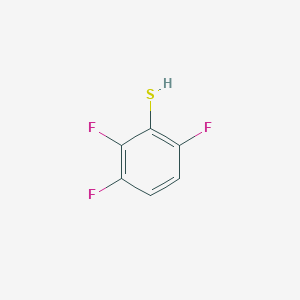


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)



![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
